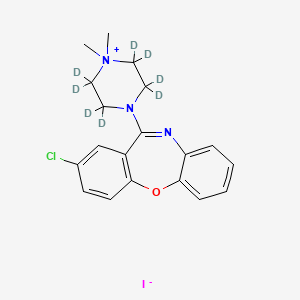
Loxapine impurity 3-d8 (iodide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Loxapine impurity 3-d8 (iodide) is a deuterium-labeled version of Loxapine impurity 3 iodide. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The molecular formula of Loxapine impurity 3-d8 (iodide) is C19H13D8ClIN3O, and it has a molecular weight of 477.80 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Loxapine impurity 3-d8 (iodide) involves the incorporation of deuterium into the Loxapine impurity 3 iodide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of Loxapine impurity 3-d8 (iodide) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Loxapine impurity 3-d8 (iodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The iodide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
Loxapine impurity 3-d8 (iodide) has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into their pharmacokinetic profiles.
Analytical Chemistry: Used in mass spectrometry and other analytical techniques to quantify drug concentrations
Mécanisme D'action
The mechanism of action of Loxapine impurity 3-d8 (iodide) is similar to that of Loxapine. Loxapine is a dopamine antagonist and a serotonin 5-HT2 blocker. It exerts its effects by antagonizing dopamine and serotonin receptors, leading to cortical inhibition and suppression of aggression. The deuterium labeling does not significantly alter the mechanism of action but may affect the pharmacokinetic and metabolic profiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Loxapine impurity 3 iodide: The non-deuterated version of Loxapine impurity 3-d8 (iodide).
Loxapine succinate: Another derivative of Loxapine used in the treatment of schizophrenia.
Loxapine N-oxide: An oxidized form of Loxapine with different pharmacological properties
Uniqueness
Loxapine impurity 3-d8 (iodide) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can lead to differences in the rate of drug metabolism and excretion, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C19H21ClIN3O |
|---|---|
Poids moléculaire |
477.8 g/mol |
Nom IUPAC |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4,4-dimethylpiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepine;iodide |
InChI |
InChI=1S/C19H21ClN3O.HI/c1-23(2)11-9-22(10-12-23)19-15-13-14(20)7-8-17(15)24-18-6-4-3-5-16(18)21-19;/h3-8,13H,9-12H2,1-2H3;1H/q+1;/p-1/i9D2,10D2,11D2,12D2; |
Clé InChI |
QFIXNGQYIYEVTD-QPUNNWGTSA-M |
SMILES isomérique |
[2H]C1(C([N+](C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])(C)C)([2H])[2H])[2H].[I-] |
SMILES canonique |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


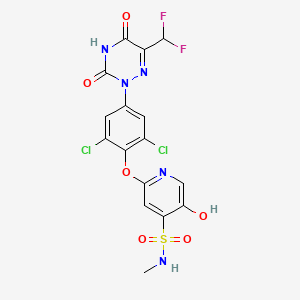


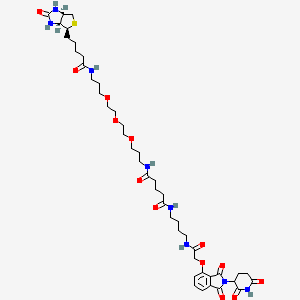
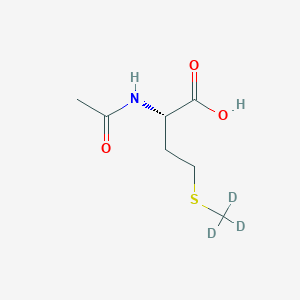
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
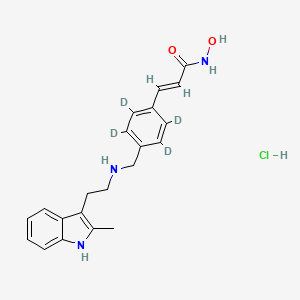

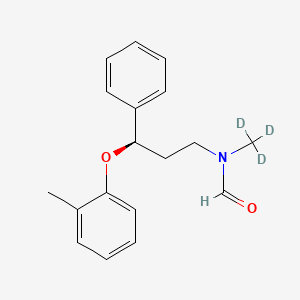
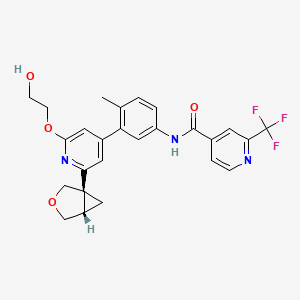
![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)

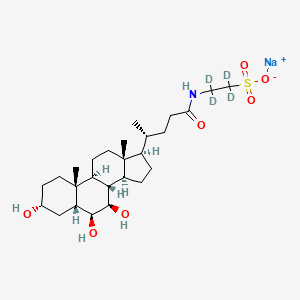
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
